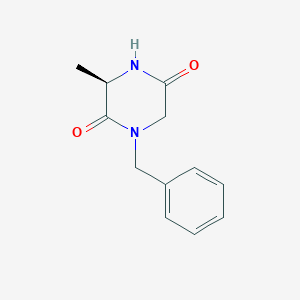
2,2,6-TriMethyl-cyclohexane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-TriMethyl-cyclohexane-1,4-dione can be achieved through various methods. One common approach involves the oxidation of 2,6,6-Trimethyl-2-cyclohexene-1-one using oxidizing agents such as oxygen or hydrogen peroxide under suitable catalytic conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired diketone structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust catalysts and controlled reaction environments to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,6-TriMethyl-cyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original diketone, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,6-TriMethyl-cyclohexane-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2,6-TriMethyl-cyclohexane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone structure allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-2-cyclohexene-1,4-dione:
1,3-Cyclohexanedione: Another diketone with a different substitution pattern, used in various chemical syntheses.
Uniqueness
2,2,6-TriMethyl-cyclohexane-1,4-dione is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and physical properties. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1125-20-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.20626 |
Synonyms |
2,2,6-TriMethyl-cyclohexane-1,4-dione/20547-99-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)



![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)
![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)
